molecular formula C18H20FN3 B11988999 (4-Benzyl-piperazin-1-yl)-(4-fluoro-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(4-fluoro-benzylidene)-amine

Katalognummer: B11988999
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: XQWPPFJWBZMAGP-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine is a complex organic compound with the molecular formula C19H22FN3 It is a member of the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a fluorophenylmethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-benzylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, often an acid like glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Substituted benzyl or fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-benzyl-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a fluorophenylmethylidene group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C18H20FN3

Molekulargewicht

297.4 g/mol

IUPAC-Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C18H20FN3/c19-18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b20-14+

InChI-Schlüssel

XQWPPFJWBZMAGP-XSFVSMFZSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)F

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)F

Löslichkeit

29.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.